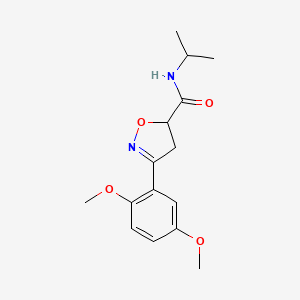

![molecular formula C11H8F2N4O4 B4618112 N-[2-(difluoromethoxy)phenyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4618112.png)

N-[2-(difluoromethoxy)phenyl]-4-nitro-1H-pyrazole-3-carboxamide

Vue d'ensemble

Description

N-[2-(difluoromethoxy)phenyl]-4-nitro-1H-pyrazole-3-carboxamide is a chemical compound belonging to the pyrazole carboxamide class. Pyrazole carboxamides are notable for their diverse biological activities, which include fungicidal and nematocidal properties. These compounds are synthesized through various chemical reactions, involving key steps that contribute to their structural complexity and functional capabilities.

Synthesis Analysis

The synthesis of pyrazole carboxamides typically involves the reaction of appropriate precursors under controlled conditions. For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against several phytopathogenic fungi, demonstrating moderate to excellent activities. This synthesis showcases the process of constructing the pyrazole carboxamide framework, including the introduction of difluoromethyl groups that may be analogous to the difluoromethoxy group in the compound of interest (Du et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrazole carboxamides, including the compound , is characterized by the presence of a pyrazole ring fused with a carboxamide group. The introduction of nitro and difluoromethoxy substituents at specific positions on the phenyl ring contributes to the compound's unique properties. The crystal structure analysis of related compounds, such as 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, provides insight into the arrangement of atoms and intermolecular interactions within the crystal lattice, which can be related to the difluoromethoxy analog (Jasinski et al., 2012).

Applications De Recherche Scientifique

Herbicidal Activity

- A study focused on synthesizing novel 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives to examine their herbicidal activity and crop safety under flooded conditions. The research found that introducing an aryloxy group at the 3-position of the pyrazole ring, particularly with 2,4-difluorophenyl groups, provided a significant combination of herbicidal activity and crop selectivity. One compound, identified as KPP-856, demonstrated good herbicidal activity against various annual lowland weeds and exhibited excellent crop safety at specific application rates (Ohno et al., 2004).

Crystal Structure and Synthesis

- Research on diflunisal carboxamides, which share a similar structural motif with N-[2-(difluoromethoxy)phenyl]-4-nitro-1H-pyrazole-3-carboxamide, highlighted the synthesis and confirmation of their structure through single-crystal X-ray diffraction. These compounds were derived from diflunisal, showcasing the importance of the structural relationship between these compounds and their potential applications in various fields of chemistry (Zhong et al., 2010).

Cytotoxic Evaluation

- A novel series of pyrazole-1-carboxamide analogues were synthesized and evaluated for their cytotoxicity against two breast cancer cell lines, demonstrating that certain compounds within this series exhibit promising cytotoxicity. This research underscores the potential therapeutic applications of pyrazole carboxamides in cancer treatment (Ahsan et al., 2018).

Material Synthesis and Properties

- Another study explored the synthesis of well-defined aromatic polyamides and block copolymers containing aramide with low polydispersity. This work demonstrates the versatility of pyrazole-based compounds in polymer science, offering insights into the development of novel materials with specific mechanical and chemical properties (Yokozawa et al., 2002).

Antifungal and Nematocidal Activities

- Research into pyrazole carboxamide derivatives as a class of fungicides in agrochemicals found that while these compounds exhibit weak fungicidal activity, some demonstrated good nematocidal activity against Meloidogyne incognita, a common nematode pest. This highlights the potential agricultural applications of pyrazole carboxamides in pest management (Zhao et al., 2017).

Propriétés

IUPAC Name |

N-[2-(difluoromethoxy)phenyl]-4-nitro-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N4O4/c12-11(13)21-8-4-2-1-3-6(8)15-10(18)9-7(17(19)20)5-14-16-9/h1-5,11H,(H,14,16)(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADDAOOJKLSDIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C=NN2)[N+](=O)[O-])OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4618039.png)

![4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-N-phenylnicotinamide](/img/structure/B4618052.png)

![3-(5-bromo-2-furyl)-4-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4618059.png)

![allyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B4618068.png)

![(4-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4618071.png)

![2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]-N-(2-methylphenyl)acrylamide](/img/structure/B4618085.png)

![9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4618091.png)

![N-benzyl-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4618098.png)

![4-ethyl-2-(4-fluorophenyl)-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4618120.png)

![N~2~-(4-tert-butylphenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4618124.png)

![3-cyclopentyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4618126.png)

![1-(2-chlorobenzoyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4618142.png)